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4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a nitro-substituted benzodioxole moiety. The molecular formula for this compound is . The presence of the tert-butyl group contributes to its hydrophobic nature, while the nitro group may play a significant role in its biological activity and chemical reactivity.
The chemical reactivity of 4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline can be attributed to its functional groups. The aniline portion can undergo electrophilic aromatic substitution reactions, while the nitro group can participate in reduction reactions. Additionally, the compound may serve as a precursor in various synthetic pathways, including Mannich reactions and coupling reactions with other aromatic compounds.
The synthesis of 4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline typically involves several steps:
This multi-step synthesis allows for the introduction of various substituents that can modify the compound's properties.
4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It could be explored for use in pharmaceuticals targeting specific diseases or conditions. Additionally, it may serve as a useful intermediate in organic synthesis for developing new materials or compounds with desirable properties.
Interaction studies are crucial for understanding how 4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline interacts with biological systems. Preliminary data suggest that compounds with similar structures can exhibit interactions with enzymes or receptors involved in various metabolic pathways. Future studies should focus on elucidating these interactions through techniques such as molecular docking and binding affinity assays.
Several compounds share structural similarities with 4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| N-(2-nitrophenyl)-N'-tert-butylurea | Nitro-substituted phenyl group | Anticancer activity |
| 4-tert-butylaniline | Simple aniline structure | Basic amine properties |
| 6-nitroquinoline | Nitro group on quinoline | Antimicrobial activity |
The uniqueness of 4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline lies in its combination of a bulky tert-butyl group and the nitro-substituted benzodioxole moiety, which may enhance its lipophilicity and potentially improve its efficacy in biological applications compared to simpler analogs.
Reductive amination serves as a critical step for coupling the 4-tert-butylaniline moiety with the benzodioxole-aldehyde intermediate. Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) is widely employed due to its selectivity and compatibility with acid-sensitive functional groups. The reaction proceeds via imine formation between 4-tert-butylaniline and 6-nitro-1,3-benzodioxole-5-carbaldehyde, followed by reduction. STAB achieves yields exceeding 80% in DCE at 25°C, outperforming traditional agents like sodium cyanoborohydride.
An alternative oxidant-mediated method eliminates external reducing agents by leveraging tertiary anilines as dual nitrogen sources and reductants. This approach involves iminium ion formation through nucleophilic attack of the aldehyde carbonyl oxygen, enabling a one-pot synthesis. While this method reduces step count, yields (65–75%) are moderately lower than STAB-based protocols.
Table 1: Reductive Amination Performance Comparison
| Method | Reducing Agent | Solvent | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| STAB-mediated | NaBH(OAc)₃ | DCE | 82–85 | 25 |
| Oxidant-mediated | None | THF | 65–75 | 50 |
The benzodioxolmethyl group is introduced via palladium-catalyzed cross-coupling. A Suzuki-Miyaura reaction between 5-bromo-6-nitro-1,3-benzodioxole and (4-tert-butylphenyl)methylboronic acid constructs the C–C bond. Using PdCl₂(PPh₃)₂ as a catalyst with triphenylphosphine (PPh₃) and potassium carbonate in tetrahydrofuran (THF), this method achieves 78–85% yields at 80°C.
Alternatively, palladium-catalyzed coupling of N-tosylhydrazones with benzoquinones generates benzodioxole rings via carbonyl ylide intermediates. This method, though efficient for ring formation, requires post-functionalization to introduce the nitro group, complicating the synthesis pathway.
Electrophilic nitration of 1,3-benzodioxole derivatives is challenging due to the electron-donating methylenedioxy group. Directed nitration at position 6 is achieved using fuming nitric acid in sulfuric acid at 0°C, yielding 6-nitro-1,3-benzodioxole in 70% efficiency. Subsequent reduction to the amine is avoided by protecting the nitro group during earlier steps.
Table 2: Nitration Reaction Conditions
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1,3-Benzodioxole | HNO₃/H₂SO₄ | H₂SO₄ | 0 | 70 |
Solvent choice profoundly impacts reaction efficiency. For reductive amination, DCE enhances STAB activity, enabling faster kinetics compared to THF. In contrast, Suzuki-Miyaura couplings favor THF for boronic acid solubility. Temperature optimization is critical during nitro group introduction, as exceeding 0°C promotes over-nitration and byproducts.
Table 3: Solvent and Temperature Profiles
The reduction of the nitro group in 4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline to an amine proceeds through well-defined intermediates. Classical studies on nitrobenzene reduction identify hydroxylamine (C₆H₅NHOH) as a critical intermediate [1] [3]. For the target compound, this pathway likely involves sequential electron transfers:
Table 1: Key intermediates in nitro-to-amine reduction
| Intermediate | Structure | Detection Method | Reference |
|---|---|---|---|
| Nitro radical anion | Ar─NO₂⁻- | EPR spectroscopy | [4] |
| Hydroxylamine | Ar─NHOH | NMR, UV-Vis | [3] |
The benzodioxol moiety may modulate electron density, altering redox potentials. Computational studies suggest that electron-withdrawing effects of the benzodioxol ring accelerate the initial electron transfer step [4].
The tert-butyl group at the para position of the aniline ring imposes significant steric hindrance. Comparative studies on tert-butyl-substituted aromatics demonstrate that bulky groups retard reaction rates by:
Kinetic analysis:
For the solvolysis of tert-butyl-substituted benzyl chlorides, activation entropies (ΔS‡) decrease markedly due to hindered solvent reorganization [5]. Analogous effects in the target compound would manifest during nucleophilic substitutions or condensations involving the aniline nitrogen.
Table 2: Steric parameters of tert-butyl groups
| Parameter | Value | Measurement Technique | Reference |
|---|---|---|---|
| Van der Waals volume | 120 ų | X-ray crystallography | [5] |
| Torsional barrier | 8–10 kcal/mol | Computational modeling | [6] |
These steric effects necessitate tailored reaction conditions, such as elevated temperatures or polar aprotic solvents, to mitigate kinetic bottlenecks.
Density functional theory (DFT) simulations reveal intricate electronic interactions between the benzodioxol and aniline moieties:
Key computational findings:
Table 3: DFT-calculated electronic parameters
| Parameter | Benzodioxol-Aniline | Nitrobenzene | Reference |
|---|---|---|---|
| LUMO energy (eV) | −1.8 | −1.5 | [4] |
| NPA charge (N) | −0.32 | −0.28 | [4] |
These insights guide the design of derivatives with tuned redox properties for applications in catalysis or materials science.
Iron-catalyzed tandem reductive amination has emerged as a powerful methodology for constructing complex aniline derivatives, particularly those incorporating benzodioxol scaffolds. The versatility of iron catalysts in facilitating sequential reduction and coupling reactions makes them particularly suitable for synthesizing compounds like 4-tert-butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline [1] [2] [3].
The development of nanostructured iron-based catalysts has revolutionized the field of reductive amination. A particularly notable advancement involves iron-phenanthroline complexes immobilized on carbon supports, which demonstrate exceptional activity in the tandem reductive amination of nitroarenes with aldehydes [1]. These heterogeneous catalysts operate through a well-defined mechanistic pathway where the primary amine is formed in situ from the corresponding nitro compound, followed by reversible condensation with aldehydes to form imines, which are subsequently reduced to secondary amines.
The mechanistic investigation reveals that the reduction proceeds through sequential electron transfers, with hydroxylamine species serving as critical intermediates . For benzodioxol-containing substrates, the electron-withdrawing effects of the methylenedioxy group modulate the reduction kinetics, accelerating the initial electron transfer step [5]. This electronic modulation is particularly relevant for the target compound, where the nitro group at the 6-position of the benzodioxol ring creates a unique electronic environment that influences both reactivity and selectivity.
Recent computational and experimental studies have identified significant improvements in Knölker-type iron catalysts through strategic incorporation of electron-withdrawing groups [2]. The introduction of trifluoromethyl substituents in para or meta positions of the phenyl groups attached to the cyclopentadienone ligand results in enhanced catalytic activity, with energy barrier reductions of approximately 0.9 kcal/mol for the rate-determining step.
These enhanced catalysts demonstrate particular efficacy in the reductive amination of complex substrates bearing multiple functional groups. The bifunctional nature of these iron complexes, featuring both proton donor and hydride donor sites, enables precise control over the reduction-condensation sequence. For benzodioxol-aniline derivatives, this dual functionality is crucial for maintaining chemoselectivity while achieving high conversion rates.
Iron(III) amine-bis(phenolate) complexes represent another significant advancement in selective nitro reduction chemistry [3]. These catalysts exhibit remarkable chemoselectivity, successfully reducing nitro groups in the presence of esters, nitriles, halides, and other potentially reactive functionalities. The chemoselective reduction is particularly valuable for complex molecules containing multiple reducible groups.
The reaction mechanism involves initial coordination of the nitroarene to the iron center, followed by hydrogen atom transfer from phenylsilane. For substrates containing benzodioxol moieties, the electron-rich nature of the methylenedioxy substituent can influence the coordination geometry and subsequent reactivity patterns. The catalyst system demonstrates tolerance for sterically hindered substrates, including 2,6-disubstituted nitrobenzenes, which is relevant for synthetic routes to the target compound.
| Catalyst System | Substrate Scope | Reaction Conditions | Key Features |
|---|---|---|---|
| Iron-phenanthroline/Carbon Support | Nitroarenes + Aldehydes | Hydrogen as reductant, 80°C | Nanostructured heterogeneous catalyst |
| Knölker-type Iron Complexes | Imines + Hydrogen | High pressure H₂, 45°C | Electron-withdrawing group enhancement |
| Fe(III) Amine-bis(phenolate) | Nitroarenes + Alkenes | PhSiH₃, room temperature | Excellent chemoselectivity |
| Iron-Tetraphos Complex | Nitroarenes to Pyrroles | Formic acid or H₂, low temp | Acid-tolerant homogeneous system |
Photoredox catalysis has transformed the landscape of late-stage functionalization, offering unprecedented opportunities for modifying complex organic molecules under mild conditions. The application of visible-light photoredox catalysis to benzodioxol-aniline derivatives enables site-specific transformations that would be challenging to achieve through conventional methods [6] [7] [8].
The intermolecular direct C-H alkylation of aniline derivatives using visible-light photoredox catalysis represents a significant methodological advancement [7] [9]. Iridium-based photocatalysts, particularly Ir(ppy)₃, facilitate the formation of quaternary carbon centers through reaction with α-bromo ketones. The reaction mechanism involves initial single-electron transfer from the photocatalyst to the α-bromo ketone, generating an alkyl radical that subsequently attacks the aniline derivative with high regioselectivity favoring the ortho position relative to the amino group.
For benzodioxol-containing substrates, the electron-rich nature of the methylenedioxy group enhances reactivity while directing regioselectivity. Computational studies using Fukui indices have confirmed that the electron density distribution in benzodioxol-aniline derivatives favors ortho-selective alkylation, providing a predictive framework for designing synthetic routes to complex derivatives [7].
The visible-light catalyzed perfluoroalkylation of aniline derivatives has emerged as a powerful strategy for introducing fluorinated substituents [8]. Using Rose Bengal as an organic photocatalyst, perfluoroalkyl iodides can be activated under mild conditions to generate perfluoroalkyl radicals that undergo selective addition to electron-rich aromatic systems.
The mechanism involves photoexcitation of Rose Bengal, followed by single-electron transfer to the perfluoroalkyl iodide, generating the reactive perfluoroalkyl radical. This radical undergoes addition to the aniline derivative, forming a cyclohexadienyl radical intermediate that is subsequently oxidized to restore aromaticity. For benzodioxol-substituted anilines, the reaction shows excellent compatibility with the methylenedioxy functionality, providing access to fluorinated analogs with potential pharmaceutical applications.
Recent developments in photoredox catalysis have focused on the late-stage functionalization of pharmaceutically relevant compounds [6] [10]. Organic peroxides activated by visible light provide a mild and functional-group-tolerant approach for introducing alkyl substituents directly onto complex molecular frameworks. This methodology has been successfully applied to the modification of drug molecules, including those containing heterocyclic frameworks similar to benzodioxol.
The use of stable organic peroxides circumvents the need for strong oxidants and elevated temperatures, making the approach particularly suitable for sensitive substrates. The protocol demonstrates exceptional tolerance for diverse functional groups, including unprotected amines, alcohols, and heterocycles, which is crucial for late-stage modifications of complex pharmaceutical intermediates.
| Catalyst System | Transformation Type | Substrate Class | Selectivity/Yield |
|---|---|---|---|
| Ir(ppy)₃ + Blue LED | C-H Quaternary Alkylation | Aniline derivatives + α-bromo ketones | Good to excellent yields, ortho-selective |
| Rose Bengal + Visible Light | Perfluoroalkylation | Free anilines + perfluoroalkyl iodides | Good yields, meta/para selectivity |
| Benzimidazolium Aryloxide Betaines | Desulfonylative α-Oxyamination | α-Sulfonylketones + TEMPO | 97% yield, excellent efficiency |
| Uranyl Photoredox Catalyst | C-N Bond Activation | Anilines to phenols | 40 anilines converted, ambient conditions |
The enantioselective synthesis of chiral benzodioxol-aniline derivatives represents a sophisticated challenge that has been addressed through various catalytic asymmetric strategies. These methodologies are particularly relevant for creating enantioenriched versions of pharmaceutically important compounds that contain both benzodioxol and aniline structural motifs [11] [12] [13].
The development of chiral palladium-catalyzed N-allylation for the synthesis of axially chiral C-N atropisomers has provided access to enantioenriched benzodioxol-aniline derivatives [12]. The methodology employs (S,S)-Trost ligand in combination with (allyl-PdCl)₂ to achieve enantioselective N-allylation of N-(2-arylethynyl-6-methylphenyl)sulfonamides. The reaction proceeds with good enantioselectivity and demonstrates the feasibility of creating rotationally stable N-C axially chiral compounds.
The mechanism involves initial formation of a π-allyl palladium complex, followed by nucleophilic attack by the nitrogen atom of the sulfonamide. The stereochemical outcome is determined by the chiral environment created by the Trost ligand, which differentiates between the two faces of the π-allyl intermediate. For benzodioxol-containing substrates, the methylenedioxy group provides additional steric and electronic influence that can enhance both reactivity and selectivity.
Biocatalytic approaches to enantioselective N-H insertion have shown remarkable success in creating chiral aniline derivatives [13]. The engineered cytochrome c variant Ht-Cc552(G50T,M59G,P60E,Q62R) catalyzes the enantioselective insertion of α-trifluoromethyl carbenes into N-H bonds of aniline derivatives, achieving enantiomeric ratios of 90:10 to 95:5.
The biocatalyst accepts variously substituted anilines, including those with benzo[d] [1]dioxole substituents, demonstrating broad substrate tolerance. The reaction mechanism involves initial formation of a heme-carbene intermediate, followed by stereoselective N-H insertion. The enantiodivergent nature of the transformation can be controlled through selection of different diazo reagents, providing access to both enantiomers of the product.
Chiral phosphoric acid catalysis has emerged as a powerful strategy for the enantioselective Friedel-Crafts alkylation of aniline derivatives [14]. BINOL-derived phosphoric acids enable highly regio- and enantioselective alkylation with in situ generated ortho-quinone methides, furnishing enantioenriched triarylmethanes with excellent stereoselectivities up to 98% enantiomeric excess.
The mechanism involves activation of the quinone methide by the chiral phosphoric acid through hydrogen bonding, creating a chiral environment for the subsequent nucleophilic attack by the aniline derivative. The high level of enantioselectivity achieved demonstrates the precision of asymmetric induction possible through carefully designed organocatalytic systems.
Copper-catalyzed enantioselective conjugate addition to aza-para-quinone methides represents another effective strategy for creating chiral aniline derivatives [15]. The combination of copper(I) bromide with the chiral ferrocenyl diphosphine ligand Taniaphos enables the 1,6-conjugate addition of Grignard reagents to in situ generated aza-para-quinone methides, achieving enantiomeric ratios up to 88:12.
The reaction proceeds through initial formation of the aza-para-quinone methide intermediate, followed by enantioselective addition of the Grignard reagent in a copper-catalyzed process. The stereochemical outcome is controlled by the chiral environment created by the Taniaphos ligand, which coordinates to the copper center and directs the approach of the nucleophile.
| Synthetic Strategy | Chiral Catalyst | Product Type | Enantioselectivity |
|---|---|---|---|
| Chiral Pd-catalyzed N-Allylation | Trost Ligand-Pd Complex | N-C Axially Chiral Sulfonamides | Good enantioselectivity |
| Enantioselective N-H Insertion | Ht-Cc552 Biocatalyst | α-Trifluoromethyl Amines | 90:10 to 95:5 er |
| Chiral Phosphoric Acid Catalysis | BINOL-derived Phosphoric Acid | Chiral Anilides | 88-96% ee |
| Asymmetric Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Enantioenriched Triarylmethanes | Up to 98% ee |
The catalytic applications described herein demonstrate the sophisticated level of control achievable in the synthesis and functionalization of complex benzodioxol-aniline derivatives. The integration of iron-based catalysis, photoredox strategies, and asymmetric induction methodologies provides a comprehensive toolkit for accessing structurally diverse and stereochemically defined molecules. These methodologies are particularly relevant for the synthesis of pharmaceutical intermediates and bioactive compounds that require precise control over both connectivity and stereochemistry [5] [2] [6] [7] [8] [16] [9] [11] [12] [13] [14] [3].